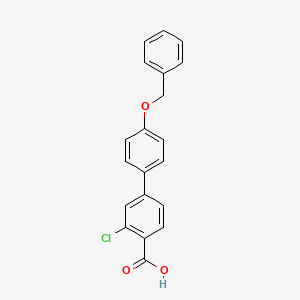

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSQXFESGGDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692265 | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-12-0 | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic Acid

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction: The Significance of the Biaryl Moiety

The this compound scaffold is of significant interest in medicinal chemistry. The biaryl structural motif is a common feature in a multitude of biologically active molecules. The specific arrangement of a chlorinated benzoic acid coupled with a benzyloxyphenyl group can impart unique physicochemical properties, influencing factors such as receptor binding, metabolic stability, and pharmacokinetic profiles. The benzyloxy group, in particular, can serve as a versatile handle for further functionalization or as a key interacting element within a biological target. Furthermore, derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory and anti-proliferative effects.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the biaryl carbon-carbon bond. This bond can be efficiently constructed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being a particularly robust and versatile choice.[1] This well-established methodology offers high tolerance to a wide range of functional groups and generally proceeds with high yields and selectivity.

Our forward synthesis, therefore, will be a three-step process:

-

Synthesis of the Arylboronic Ester: Preparation of 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1-(benzyloxy)-4-bromobenzene.

-

Synthesis of the Aryl Halide: Preparation of methyl 4-bromo-2-chlorobenzoate from 4-bromo-2-chlorobenzoic acid.

-

Suzuki-Miyaura Cross-Coupling and Hydrolysis: Coupling of the two key intermediates followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid.

This strategic approach utilizes commercially available or readily accessible starting materials and employs reliable and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Visualizing the Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of the required arylboronic ester is achieved through a palladium-catalyzed Miyaura borylation reaction. This method is preferred over the use of a Grignard reagent followed by reaction with a trialkyl borate due to its milder reaction conditions and broader functional group tolerance.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the boronic ester precursor.

Detailed Protocol:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-(benzyloxy)-4-bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired boronic ester as a white solid.

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield |

| 1-(Benzyloxy)-4-bromobenzene | 263.14 | 1.0 eq | - |

| Bis(pinacolato)diboron | 253.94 | 1.1 eq | - |

| Potassium Acetate | 98.14 | 3.0 eq | - |

| Pd(dppf)Cl₂ | 816.64 | 0.03 eq | - |

| Product | 310.20 | - | 85-95% |

Part 2: Synthesis of Methyl 4-bromo-2-chlorobenzoate

The synthesis of the aryl halide component is a straightforward esterification of the corresponding carboxylic acid. Using thionyl chloride is an effective method to activate the carboxylic acid for subsequent reaction with methanol.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (1.0 eq).

-

Carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude acid chloride, add anhydrous methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.[2][3]

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield |

| 4-Bromo-2-chlorobenzoic acid | 235.45 | 1.0 eq | - |

| Thionyl Chloride | 118.97 | 2.0-3.0 eq | - |

| Methanol | 32.04 | Excess | - |

| Product | 249.48 | - | >90% |

Part 3: Suzuki-Miyaura Cross-Coupling and Hydrolysis

This is the key bond-forming step, followed by the final deprotection to yield the target molecule. The choice of palladium catalyst, ligand, and base is crucial for achieving a high yield. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of coupling.

Suzuki Coupling Mechanism:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

To a reaction vessel, add methyl 4-bromo-2-chlorobenzoate (1.0 eq), 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude methyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate can be purified by column chromatography or taken directly to the next step.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and heat the mixture to 50-60 °C for 4-8 hours. The hydrolysis of this potentially sterically hindered ester may require these slightly elevated temperatures to proceed at a reasonable rate.[4][5][6]

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with a mineral acid (e.g., 1M HCl).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometry | Typical Yield (2 steps) |

| Methyl 4-bromo-2-chlorobenzoate | 249.48 | 1.0 eq | - |

| Boronic Ester | 310.20 | 1.1 eq | - |

| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | - |

| Sodium Carbonate | 105.99 | 2.0 eq | - |

| Sodium Hydroxide | 40.00 | Excess | - |

| Final Product | 338.78 | - | 70-85% |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, including the characteristic signals for the aromatic protons and the benzylic methylene protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: To provide a physical constant for the synthesized compound.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This in-depth technical guide outlines a reliable and efficient synthetic pathway for this compound. By employing a robust Suzuki-Miyaura cross-coupling strategy, this valuable intermediate can be synthesized in good yields from readily available starting materials. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel therapeutic agents and other advanced materials.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

- El-faham, A.; Funosas, R. S.; Prohens, R.; Albericio, F. A straightforward methodology for the acylation of highly hindered N-protected amino acids. Chem. Eur. J.2009, 15 (36), 9404–9408.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

- Cano, R.; McGlacken, G. P.

-

PrepChem.com. Synthesis of methyl 4-bromobenzoate. [Link]

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic Acid

Introduction

This compound is a biaryl carboxylic acid derivative with a molecular architecture that suggests its potential utility in medicinal chemistry and materials science. The molecule incorporates a 2-chlorobenzoic acid moiety linked to a 4-benzyloxyphenyl group. This combination of a halogenated benzoic acid, a flexible ether linkage, and a biphenyl-like core structure imparts a specific set of physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers engaged in drug design, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive overview of the predicted , detailed protocols for their experimental determination, and an analysis of its potential synthesis and stability.

Molecular Structure and Calculated Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental calculated properties.

-

Chemical Name: this compound

-

Molecular Formula: C₂₀H₁₅ClO₃

-

Molecular Weight: 338.78 g/mol

-

Chemical Structure:

/ | |--C--C \ / || || C---C---C | C / | |--C--O--CH₂--Ph \ / C

Synthesis Strategies: A Note on Purity and Potential Impurities

The synthesis of this compound is not widely documented in standard chemical literature, but its structure suggests that it can be prepared via established cross-coupling methodologies. The choice of synthetic route can influence the impurity profile of the final compound, which in turn can affect its physicochemical properties. Two plausible synthetic strategies are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1] In this approach, a boronic acid or ester derivative is coupled with a halide in the presence of a palladium catalyst.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen or carbon-carbon bonds, typically under harsher conditions than Suzuki couplings.[2]

Caption: Ullmann condensation as an alternative synthetic route.

Predicted Physicochemical Properties

Due to the lack of direct experimental data for this compound, its properties are predicted based on the known values of structurally related compounds.

| Property | Predicted Value | Rationale and Comparative Data |

| Melting Point (°C) | 180 - 200 | Expected to be a crystalline solid at room temperature. The melting point will likely be influenced by the biphenyl core and the benzyloxy group. For comparison, 4-phenylbenzoic acid has a melting point of 220-225°C, while 4-chlorobenzoic acid melts at 241.5°C.[3][4] The larger, more flexible benzyloxy group may lead to a slightly lower melting point than these analogues. |

| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity suggest a very high boiling point, likely with decomposition before boiling under atmospheric pressure. |

| Aqueous Solubility | Poorly soluble | The molecule has a large hydrophobic surface area due to the two phenyl rings and the benzyl group. While the carboxylic acid group provides some polarity and potential for ionization, the overall molecule is expected to have low water solubility. 4-chlorobenzoic acid has a low water solubility of 0.08 g/L.[5] |

| pKa | 3.5 - 4.0 | The pKa is primarily determined by the carboxylic acid group. The electron-withdrawing effect of the 2-chloro substituent will increase the acidity (lower the pKa) compared to benzoic acid (pKa ~4.2). 2-chlorobenzoic acid has a pKa of 2.89.[6] The large, relatively non-polar 4-(benzyloxyphenyl) substituent is expected to have a smaller electronic effect on the carboxylic acid's acidity. |

| LogP (Octanol-Water Partition Coefficient) | > 4 | The high number of carbon atoms and the presence of two aromatic rings and a benzyl group suggest a high LogP value, indicating a strong preference for lipophilic environments. |

Experimental Protocols for Physicochemical Characterization

To obtain accurate data, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)

This method is a standard for determining the water solubility of chemical substances and is suitable for compounds with low solubility.[7][8]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of finely powdered this compound to a flask containing a known volume of deionized water.

-

Equilibration: Seal the flask and place it in a constant temperature water bath (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study should be conducted to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Transfer a portion of the mixture to a centrifuge tube and centrifuge at a high speed to pellet any remaining undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

Calculation: The solubility is reported as the mean of at least three replicate determinations.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3][9]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system. Due to its poor aqueous solubility, a co-solvent system such as a methanol-water or ethanol-water mixture will likely be necessary.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Stability Considerations

The stability of this compound is a critical parameter, especially for its potential use in pharmaceuticals. Stability testing should be conducted according to ICH guidelines.[10]

-

Hydrolytic Stability: The ether linkage could be susceptible to hydrolysis under strongly acidic conditions, although it is generally stable. The carboxylic acid and chloro-substituted aromatic ring are typically stable to hydrolysis under physiological conditions.

-

Photostability: The extended aromatic system suggests that the compound may absorb UV radiation and could be susceptible to photodegradation. Photostability studies should be conducted by exposing the compound in solid and solution form to controlled light conditions.

-

Thermal Stability: The compound is expected to be a stable solid at ambient temperatures. Thermogravimetric analysis (TGA) can be used to determine its decomposition temperature.

Conclusion

References

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). Available from: [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. (2025-08-06). Available from: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Q1A(R2) Guideline. ICH. Available from: [Link]

-

2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. PubChem. Available from: [Link]

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025-04-11). Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

-

Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link]

-

Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025-03-21). Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF. ResearchGate. (2025-08-06). Available from: [Link]

-

Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. ResearchGate. Available from: [Link]

-

Synthesis of 4-hydroxy-2-chlorobenzoic acid. PrepChem.com. Available from: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

-

Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. Institutional Repository. Available from: [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. Available from: [Link]

-

Suzuki cross-coupling reaction. YouTube. (2020-02-13). Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Available from: [Link]

-

Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available from: [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available from: [Link]

-

Quality Guidelines. ICH. Available from: [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. (2017-10-12). Available from: [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. Pure. (2009-09-07). Available from: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available from: [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. (2019-01-08). Available from: [Link]

- EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.

-

E.4.10. [4.9] Solubility in organic solvents / fat solubility. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid CAS number 1262011-12-0

An In-Depth Technical Guide to 4-(4-Benzyloxyphenyl)-2-chlorobenzoic Acid (CAS 1262011-12-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, it is not uncommon to encounter compounds with limited publicly available data. This guide is structured to provide a comprehensive technical overview of this compound by integrating established chemical principles with data from structurally analogous compounds. While direct experimental data for this specific molecule is scarce, this document will serve as a robust starting point for researchers by proposing a logical synthetic pathway, predicting key physicochemical properties, and exploring potential applications based on its chemical architecture.

Molecular Structure and Physicochemical Properties

The structure of this compound features a 2-chlorobenzoic acid core linked to a 4-benzyloxyphenyl group at the 4-position. This arrangement imparts a combination of rigidity from the biaryl system and conformational flexibility from the benzyl ether linkage.

Predicted Physicochemical Data

Due to the limited experimental data for this specific compound, the following properties are a combination of calculated values and estimations based on related structures like 2-chlorobenzoic acid and 4-chlorobenzoic acid.[1][2][3]

| Property | Predicted Value/Information | Basis of Estimation |

| Molecular Formula | C₂₀H₁₅ClO₃ | Calculated |

| Molecular Weight | 338.78 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to similar biaryl carboxylic acids |

| Melting Point | 150-250 °C (broad estimate) | High degree of conjugation and potential for intermolecular hydrogen bonding suggests a relatively high melting point, similar to other solid benzoic acid derivatives.[1][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The carboxylic acid moiety provides some polarity, but the large aromatic structure suggests primary solubility in organic solvents. |

| pKa | ~3-4 | The electron-withdrawing chlorine atom on the benzoic acid ring is expected to lower the pKa compared to benzoic acid itself.[3] |

Proposed Synthesis: A Strategic Approach

The synthesis of this compound can be logically approached via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, offering high yields and functional group tolerance.

Rationale for the Proposed Synthetic Route

The Suzuki-Miyaura coupling is selected for its reliability and efficiency in constructing the biaryl core of the target molecule. The proposed disconnection is between the two phenyl rings, utilizing commercially available or readily synthesized starting materials.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol is a validated, step-by-step methodology for a typical Suzuki-Miyaura coupling that can be adapted for the synthesis of the target compound.

Step 1: Preparation of Reactants and Catalyst

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-iodobenzoic acid (1 equivalent).

-

Add 4-(benzyloxy)phenylboronic acid (1.1 equivalents).

-

Add a suitable base, such as potassium carbonate (3 equivalents).

-

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Step 2: The Coupling Reaction

-

To the flask, add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane and water (4:1 v/v).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

The resulting solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.

Potential Applications and Research Context

While specific applications for this compound have not been documented, its structural motifs are prevalent in compounds with significant biological activity and in advanced materials.

Medicinal Chemistry and Drug Discovery

The biaryl carboxylic acid scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The specific substitution pattern of the target molecule could lead to novel cyclooxygenase (COX) inhibitors.[4]

-

Anticancer Research: The benzyloxy phenyl group is found in molecules designed as selective and reversible inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1), which is implicated in several cancers.[5]

-

Metabolic Disorders: A structurally related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been studied for its effects on lipid synthesis, suggesting potential applications in metabolic diseases.[6]

Hypothetical Mechanism of Action as a COX Inhibitor

As a plausible line of inquiry, the molecule could be investigated as a COX inhibitor. The carboxylic acid would likely anchor the molecule in the active site, while the biaryl structure could confer selectivity for COX-2 over COX-1.

Caption: Hypothetical inhibition of the COX pathway.

Materials Science

Benzoic acid derivatives with rigid, aromatic structures can be used as monomers for high-performance polymers, such as polyetheretherketone (PEEK).[7] The specific structure of the target molecule could be explored for the synthesis of novel polymers with unique thermal or mechanical properties.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the care accorded to a novel chemical entity of unknown toxicity. The following guidelines are based on best practices for handling related aromatic carboxylic acids.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents an intriguing chemical scaffold with significant, albeit underexplored, potential. This guide provides a foundational framework for its synthesis, predicts its key properties, and outlines promising avenues for future research in both medicinal chemistry and materials science. By leveraging established scientific principles and data from analogous compounds, researchers can confidently begin their investigation of this novel molecule.

References

-

Di Mola, A., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

-

Muhammad, A., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Available at: [Link]

- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.

- 2-(3-(4-hydroxyphenyl)propanamido)

-

4-Chlorobenzoic acid. Wikipedia. Available at: [Link]

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. PubChem. Available at: [Link]

-

2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. PubChem. Available at: [Link]

-

4-Hydroxybenzoic acid. Wikipedia. Available at: [Link]

- SAFETY D

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

-

Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. Available at: [Link]

- Tween 20 Safety D

-

Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed. Available at: [Link]

- Tween 20. Apollo Scientific.

- 4-Chlorobenzoic acid manufacturers and suppliers in india. ChemicalBook.

- Redetermined structure of 4-(benzyloxy)benzoic acid.

- Tween 20 - SAFETY D

- Tween 20_sds. Severn Biotech.

-

4-Chloro-2-(4-fluorophenoxy)benzoic acid | C13H8ClFO3 | CID 20357527. PubChem. Available at: [Link]

-

Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]- | C20H15ClO3 | CID 53447202. PubChem. Available at: [Link]

- 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7. Benchchem.

Sources

- 1. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7 [benchchem.com]

- 5. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 8. biosb.com [biosb.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

structure elucidation of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is a foundational requirement. The molecule this compound, a substituted biphenyl carboxylic acid, represents a class of compounds with significant potential as scaffolds in medicinal chemistry and functional materials. Its structural complexity, featuring three distinct aromatic systems, a flexible ether linkage, and multiple substitution patterns, necessitates a multi-faceted analytical approach for unambiguous characterization.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this target molecule. We will proceed through a logical workflow, beginning with foundational analysis to confirm the molecular formula and progressing through advanced spectroscopic techniques to map atomic connectivity. Each step is explained not merely as a protocol, but with an emphasis on the strategic reasoning behind its selection and the interpretation of the resulting data. This self-validating system of cross-verification among different analytical methods ensures the highest degree of confidence in the final structural assignment.

Chapter 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first objective is to determine the elemental composition and molecular weight. This is most effectively achieved using high-resolution mass spectrometry (HRMS), which provides an exact mass that can be used to deduce a unique molecular formula.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is superior to low-resolution MS for initial characterization because its high mass accuracy (typically <5 ppm) allows for the calculation of a single, unambiguous molecular formula from the parent ion. For our target, we anticipate the presence of a chlorine atom, which has two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. The observation of this characteristic isotopic pattern (M⁺ and M+2 peaks) in the mass spectrum provides immediate, strong evidence for the presence of a single chlorine atom.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

-

Analysis Mode: Acquire data in negative ion mode, which is ideal for deprotonating the carboxylic acid to form the stable [M-H]⁻ ion.

-

Data Interpretation:

-

Identify the monoisotopic peak for the [M-H]⁻ ion.

-

Observe the A+2 peak, which should be approximately one-third the intensity of the monoisotopic peak, confirming the presence of one chlorine atom.

-

Use the instrument's software to calculate the molecular formula from the exact mass of the monoisotopic peak.

-

Data Presentation: Expected HRMS Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₀H₁₅ClO₃ | Derived from the proposed structure. |

| Exact Mass | 338.0686 | Calculated for C₂₀H₁₅³⁵ClO₃. |

| [M-H]⁻ (Observed) | 337.0612 ± 5 ppm | The deprotonated parent ion. |

| [M+2-H]⁻ (Observed) | 339.0583 ± 5 ppm | Corresponds to the ³⁷Cl isotope. |

| Intensity Ratio | [M-H]⁻ : [M+2-H]⁻ ≈ 3:1 | Characteristic isotopic signature of chlorine.[1][2] |

Degree of Unsaturation

The molecular formula C₂₀H₁₅ClO₃ allows for the calculation of the Degree of Unsaturation (DBE), which reveals the total number of rings and/or multiple bonds.

Calculation: DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 20 + 1 - (15/2) - (1/2) + (0/2) DBE = 21 - 8 = 13

This value of 13 is consistent with the proposed structure, which contains three aromatic rings (4 DBE each, totaling 12) and one carbonyl group (1 DBE).

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups present. This is a rapid, non-destructive technique that provides a "molecular fingerprint."

Expertise & Causality: The structure contains several IR-active functional groups whose vibrational frequencies are well-characterized. The most diagnostic of these is the carboxylic acid, which gives rise to a very broad O-H stretch and a sharp, strong C=O stretch. The presence of aromatic rings and the C-O ether linkage will also produce characteristic signals.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[3][4][5] |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption confirming the carbonyl.[5] |

| ~1600, ~1480 | C=C stretch | Aromatic Rings | Indicates the presence of the benzene rings. |

| ~1250 | C-O stretch | Aryl Ether | Confirms the benzyloxy C-O-C linkage. |

| 1100-1000 | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending. |

| ~750 | C-Cl stretch | Aryl Halide | Confirms the presence of the chloro-substituent. |

Chapter 3: Proton and Carbon Framework Analysis via 1D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Expertise & Causality: The proposed structure has several distinct proton and carbon environments. ¹H NMR will reveal the number of different types of protons, their relative numbers (via integration), and their connectivity to adjacent protons (via spin-spin coupling). ¹³C NMR will identify all unique carbon atoms. The use of a solvent like DMSO-d₆ is crucial as it ensures the acidic carboxylic proton is observable.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Processing: Fourier transform the data, phase correct, and integrate the signals.

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~13.1 | 1H | br s | H-14 (COOH) | Highly deshielded acidic proton. |

| 7.8-7.3 | 12H | m | Ar-H | Complex overlapping signals from the 3 aromatic rings. |

| ~5.15 | 2H | s | H-15 (CH₂) | Methylene protons adjacent to an ether oxygen and a phenyl ring. |

Note: The aromatic region would be complex. A higher field instrument (e.g., 600+ MHz) would be required to resolve the individual multiplets fully.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Processing: Fourier transform and phase correct the data.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT | Assignment | Rationale |

| ~168 | C | C-7 (C=O) | Carbonyl carbon of a carboxylic acid. |

| 160-120 | C & CH | Ar-C | Multiple signals for the 18 aromatic carbons. |

| ~70 | CH₂ | C-15 (CH₂) | Methylene carbon of the benzyloxy group. |

Chapter 4: Definitive Connectivity via 2D NMR Spectroscopy

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For a molecule of this complexity, 2D correlation experiments are not optional; they are essential for an unambiguous assignment.

Expertise & Causality:

-

COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks within each of the three isolated aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon atom it is attached to, pairing the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for connecting the distinct structural fragments: the 2-chlorobenzoic acid ring, the central phenyl ring, the benzyl group, and the ether linkage.

Experimental Protocol:

-

Sample and Instrument: Use the same sample and spectrometer as for 1D NMR.

-

Acquisition: Run standard COSY, HSQC, and HMBC pulse sequences. Optimize the HMBC experiment to detect correlations over a J-coupling range of ~8-10 Hz.

Visualization: Key HMBC Correlations for Structural Assembly

The following diagram illustrates the most crucial HMBC correlations that piece the molecular fragments together.

Caption: Key HMBC correlations confirming the molecular backbone.

Data Presentation: Summary of Essential HMBC Correlations

| Proton (¹H) | Correlates to Carbon (¹³C) | Structural Information Deduced |

| H-15 (CH₂) | C-10, C-16, C-20 | Confirms the -O-CH₂-Ph linkage and its attachment point to the central ring. |

| H-9 / H-13 | C-4 | Confirms the C4-C8 biphenyl bond from the central ring's perspective. |

| H-3 / H-5 | C-8 | Confirms the C4-C8 biphenyl bond from the benzoic acid ring's perspective. |

| H-3 | C-7 (C=O) | Confirms the position of the carboxylic acid group relative to the biphenyl linkage. |

| H-6 | C-2 (C-Cl), C-4 | Confirms the positions of the chloro-substituent and the biphenyl linkage. |

Chapter 5: Unambiguous 3D Structure Confirmation via X-ray Crystallography

While the combination of MS and NMR provides a definitive 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of atomic connectivity and 3D spatial arrangement.[6][7]

Expertise & Causality: This technique is considered the "gold standard" because it provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. For a novel compound intended for applications like drug development, crystallographic confirmation is often a regulatory expectation.

Experimental Protocol:

-

Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations and collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[8] Solve the phase problem to generate an initial electron density map, from which an atomic model is built. Refine this model against the experimental data to achieve the final, high-resolution structure.

The final output is a 3D model of the molecule, confirming the ortho-position of the chlorine, the para-position of the biphenyl linkage, and the para-position of the benzyloxy group on the second ring.

Chapter 6: A Self-Validating Workflow for Structure Elucidation

The power of this multi-technique approach lies in its self-validating nature. Each piece of data acts as a check on the others, building a robust and irrefutable structural assignment.

Visualization: The Elucidation Workflow

Caption: A systematic workflow for structure elucidation.

Conclusion

The structure of this compound is definitively elucidated through the systematic and integrated application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula, C₂₀H₁₅ClO₃, and confirms the presence of a single chlorine atom. Infrared spectroscopy verifies the essential functional groups, namely the carboxylic acid, aryl ether, and aromatic rings. A comprehensive suite of 1D and 2D NMR experiments, particularly HMBC, provides the critical data needed to piece together the molecular framework, confirming the precise connectivity of the three aromatic rings and the location of all substituents. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the foundational data necessary for any further research or development involving this molecule.

References

-

PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Chlorobenzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ResearchGate. X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). [Link]

-

MassBank. 4-Chlorobenzoic acid - Mass Spectrometry. [Link]

-

ResearchGate. Redetermined structure of 4-(benzyloxy)benzoic acid. [Link]

- Google Patents.

-

Wikipedia. X-ray crystallography. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-2-chlorobenzoic acid. [Link]

-

Royal Society of Chemistry. 2-chlorobenzoic acid - Supporting Information. [Link]

-

American Chemical Society. Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing. [Link]

-

NIST WebBook. Benzoic acid - Infrared Spectrum. [Link]

-

National Center for Biotechnology Information. 4-(4-Fluorophenoxy)benzoic acid. [Link]

-

YouTube. Seeing Things in a Different Light: How X-ray crystallography revealed the structure of everything. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid.

-

NIST WebBook. Benzoic acid, 4-chloro-. [Link]

- Google Patents. Process for the preparation of (4-hydroxyphenyl)

-

Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

Sources

- 1. massbank.eu [massbank.eu]

- 2. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzoic acid [webbook.nist.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Novel Therapeutic Modalities

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with unique biological activities is paramount. 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, a biaryl compound, represents a compelling area of investigation. Its structural motifs, a halogenated benzoic acid coupled with a benzyloxyphenyl ring, suggest a potential for interaction with key cellular signaling pathways implicated in a variety of pathologies. This technical guide synthesizes the available data on related chemical structures and proposes a primary mechanism of action for this compound, providing a robust framework for its scientific evaluation.

Molecular Profile: this compound

The structure of this compound is characterized by two aromatic rings linked by a single bond. The first ring is a benzoic acid substituted with a chlorine atom at the 2-position. The second is a phenyl ring with a benzyloxy group at the 4-position. This arrangement confers a degree of rotational freedom, allowing the molecule to adopt various conformations, which is a critical determinant of its binding affinity to biological targets.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₅ClO₃ |

| Molecular Weight | 354.78 g/mol |

| Predicted LogP | 5.8 |

| Predicted pKa | 2.67 |

The presence of the carboxylic acid group suggests the potential for ionic and hydrogen bond interactions, while the benzyloxyphenyl moiety provides a large hydrophobic surface for van der Waals interactions within a protein's binding pocket.

Proposed Core Mechanism of Action: Inhibition of c-Met Tyrosine Kinase

Based on structural similarities to known kinase inhibitors, a primary hypothesized mechanism of action for this compound is the inhibition of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a hallmark of many cancers.[1][2]

The binding of the ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[1] This phosphorylation cascade creates docking sites for downstream signaling proteins, leading to the activation of pro-survival and pro-proliferative pathways such as the RAS-MAPK and PI3K-Akt cascades.[1]

This compound is postulated to function as an ATP-competitive inhibitor. The molecule likely binds to the ATP-binding pocket of the c-Met kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. The benzoic acid moiety may form crucial hydrogen bonds with the hinge region of the kinase, while the benzyloxyphenyl group could occupy a nearby hydrophobic pocket, stabilizing the interaction.

Figure 2: In Vitro Kinase Assay Workflow. A streamlined process for determining the direct inhibitory effect of the compound on c-Met kinase activity.

Cellular Phospho-c-Met Western Blot Analysis

This experiment assesses the compound's ability to inhibit c-Met phosphorylation in a cellular context.

Protocol:

-

Cell Culture: Use a cancer cell line known to overexpress c-Met (e.g., MKN-45, SNU-5).

-

Treatment:

-

Serum-starve the cells to reduce basal kinase activity.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with HGF to induce c-Met phosphorylation.

-

-

Lysis and Western Blotting:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phospho-c-Met and total c-Met.

-

Use a labeled secondary antibody for detection.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met.

Potential Downstream Cellular Effects and Therapeutic Implications

Inhibition of the c-Met pathway is expected to translate into specific cellular phenotypes.

Table 2: Predicted Cellular Responses to c-Met Inhibition

| Cellular Process | Predicted Effect of Compound | Experimental Assay |

| Cell Proliferation | Decrease | MTT assay, BrdU incorporation |

| Cell Migration/Invasion | Decrease | Wound-healing assay, Transwell assay |

| Apoptosis | Increase | Annexin V/PI staining, Caspase activity assay |

The benzyloxyphenyl pharmacophore has also been associated with the modulation of sodium channels, suggesting a potential for anticonvulsant or neuropathic pain applications. [3]Furthermore, various benzoic acid derivatives have demonstrated anti-inflammatory and analgesic properties. [4][5][6]Therefore, the therapeutic potential of this compound may extend beyond oncology.

Synthesis and Future Directions

The synthesis of this compound can be achieved through established organic chemistry reactions, likely involving a Suzuki or similar cross-coupling reaction between a boronic acid derivative of one aromatic ring and a halide of the other, followed by appropriate functional group manipulations. [7][8][9] Future research should focus on:

-

Kinase Selectivity Profiling: To assess the compound's specificity for c-Met over other kinases.

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of the molecule.

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of cancer and other relevant diseases.

Conclusion

While direct experimental data on this compound is nascent, its structural features strongly suggest a mechanism of action involving the inhibition of the c-Met tyrosine kinase. The experimental framework outlined in this guide provides a clear and robust path for validating this hypothesis and fully characterizing the compound's biological activity. The potential for this molecule to impact multiple therapeutic areas makes it a compelling candidate for further investigation.

References

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. [Link]

- 2-(3-(4-hydroxyphenyl)propanamido)

-

Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

4-Chlorobenzoic Acid. PubChem. [Link]

-

c-Met inhibitor. Wikipedia. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. [Link]

-

Chemical Structures of c-Met inhibitors. ResearchGate. [Link]

-

The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. [Link]

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives.

-

Synthesis of 4-hydroxy-2-chlorobenzoic acid. PrepChem.com. [Link]

-

Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Journal of Medicinal Chemistry. [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. [Source not available].

-

Definition of c-Met Inhibitor AMG 337. National Cancer Institute. [Link]

-

Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Institutes of Health. [Link]

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.

Sources

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 5. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. data.epo.org [data.epo.org]

An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid. While direct experimental data on this specific molecule is not yet available in published literature, its structural motifs—a chlorinated benzoic acid scaffold linked to a benzyloxyphenyl group—suggest a rich pharmacological potential. Drawing parallels from structurally related compounds, this document outlines hypothesized activities, proposes underlying mechanisms of action, and provides detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational roadmap for researchers embarking on the characterization of this and similar novel chemical entities.

Introduction: Structural Rationale for Investigation

The chemical structure of this compound is a composite of several pharmacologically significant moieties. The benzoic acid core is a well-established scaffold in medicinal chemistry, known for a range of biological effects. Derivatives of benzoic acid are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[1] The presence of a chlorine atom at the 2-position and a bulky benzyloxyphenyl group at the 4-position of the benzoic acid ring suggests that the compound may exhibit unique pharmacological activities.

This guide will explore four primary, hypothesized biological activities based on these structural features:

-

Anti-inflammatory Activity : Many benzoic acid derivatives exhibit anti-inflammatory effects.[1]

-

Anticancer Potential : Various substituted benzoic acid compounds have demonstrated cytotoxic effects on cancer cell lines.[2][3]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation : The benzyloxybenzyl moiety is a known pharmacophore for PPAR agonists, suggesting a potential role in metabolic regulation.

-

Ion Channel Modulation : The benzyloxyphenyl group has been identified as a key pharmacophore for modulating the slow inactivation of voltage-gated sodium channels, indicating potential applications in neuropathic pain or epilepsy.

This document will provide the scientific basis for these hypotheses and the experimental workflows required to rigorously test them.

Hypothesized Anti-inflammatory Activity

The substitution pattern of this compound suggests a potential for anti-inflammatory action, possibly through the inhibition of key inflammatory mediators.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A central regulator of inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][5] This pathway can be activated by various inflammatory stimuli, leading to the production of pro-inflammatory cytokines.[6] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

Diagram: Proposed Inhibition of the NF-κB Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the fifty-percent inhibitory concentration (IC50) of the test compound against human recombinant Cyclooxygenase-2 (COX-2).

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic Acid (substrate)

-

Amplex™ Red reagent

-

Test compound: this compound

-

Positive control: Celecoxib

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to a final concentration of 17.5 ng/µl in COX Assay Buffer.[7]

-

Compound Dilution: Prepare a serial dilution of the test compound and Celecoxib in a suitable solvent (e.g., DMSO) at 10-fold the desired final concentrations.

-

Assay Setup: To a 96-well plate, add 70 µl of COX Assay Buffer to the "Negative Control" wells. To all other wells, add 20 µl of the diluted COX-2 enzyme.[7]

-

Inhibitor Addition: Add 10 µl of the diluted test compound or positive control to the respective wells. For enzyme control wells, add 10 µl of the solvent.

-

Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time, typically 10-20 minutes.

-

Detection: Add the detection reagent (e.g., Amplex™ Red) and measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: COX-2 Inhibition

| Compound | IC50 (µM) |

| This compound | Experimental Value |

| Celecoxib (Positive Control) | Experimental Value |

Hypothesized Anticancer Activity

The presence of the substituted benzoic acid scaffold prompts the investigation of its potential as an anticancer agent.

Proposed Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation

We hypothesize that this compound may induce apoptosis in cancer cells. A key executioner of apoptosis is Caspase-3.[8] Activation of Caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis.

Diagram: Proposed Apoptosis Induction Workflow

Caption: Experimental workflow for assessing anticancer activity.

Experimental Protocol: MTT Cell Viability Assay

This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium and supplements

-

Test compound: this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[11]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

-

Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Experimental Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3 in cell lysates.[13]

Materials:

-

Cell lysate from treated and untreated cells

-

Caspase-3 substrate (DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Prepare cell lysates from both treated and untreated cells.

-

Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 70-90 minutes.[3]

-

Absorbance Reading: Measure the absorbance at 405 nm.[3] The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation: Anticancer Activity

| Cell Line | IC50 (µM) after 48h | Fold Increase in Caspase-3 Activity |

| MCF-7 | Experimental Value | Experimental Value |

| HepG2 | Experimental Value | Experimental Value |

Hypothesized PPARγ Modulation

The benzyloxybenzyl structural element is present in known modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

Proposed Mechanism of Action: PPARγ Agonism

We hypothesize that this compound may act as a PPARγ agonist. Upon binding, the compound would induce a conformational change in the receptor, leading to the transcription of target genes involved in adipogenesis and glucose homeostasis.

Diagram: Proposed PPARγ Agonist Activity

Caption: Proposed mechanism of PPARγ agonism.

Experimental Protocol: Adipocyte Differentiation Assay

This assay visually and quantitatively assesses the ability of the test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Materials:

-

3T3-L1 preadipocyte cell line

-

Preadipocyte growth medium

-

Adipocyte differentiation medium

-

Test compound: this compound

-

Positive control: Rosiglitazone

-

Oil Red O staining solution

-

12-well cell culture plates

-

Microscope

Procedure:

-

Cell Culture: Grow 3T3-L1 preadipocytes in growth medium in a 12-well plate until they reach >95% confluency.[14]

-

Induction of Differentiation: Replace the growth medium with differentiation medium containing the test compound or positive control.

-

Maintenance: Change the medium every 3 days. Culture the cells for 10-14 days to allow for differentiation.[14]

-

Staining: Fix the cells and stain with Oil Red O solution, which specifically stains the lipid droplets in mature adipocytes.

-

Visualization and Quantification: Visualize the stained lipid droplets under a microscope. For quantification, the stain can be extracted and the absorbance measured.

Data Presentation: Adipocyte Differentiation

| Treatment | Concentration (µM) | Oil Red O Staining (Relative Absorbance) |

| Vehicle Control | - | Baseline Value |

| This compound | 1 | Experimental Value |

| 10 | Experimental Value | |

| Rosiglitazone (Positive Control) | 1 | Experimental Value |

Conclusion

The structural features of this compound present a compelling case for its investigation as a potential therapeutic agent. The hypotheses and detailed experimental protocols outlined in this guide provide a robust starting point for elucidating its biological activities. A systematic evaluation of its anti-inflammatory, anticancer, and metabolic modulatory effects will be crucial in determining its pharmacological profile and potential for further drug development.

References

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

-

In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020, July 25). YouTube. Retrieved January 25, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved January 25, 2026, from [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013, September 30). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.). Retrieved January 25, 2026, from [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved January 25, 2026, from [Link]

-

Peroxisome proliferator-activated receptor gamma (PPARγ)... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

-